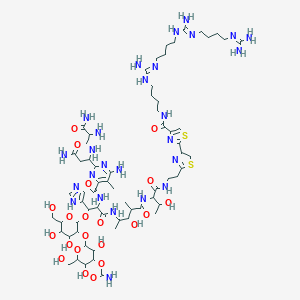![molecular formula C28H32N4O3 B227143 Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B227143.png)
Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate is a chemical compound with potential applications in the field of medicine and biochemistry. This compound has been studied extensively in recent years due to its unique properties and potential benefits in various scientific research applications.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate is not fully understood. However, it is believed to work by inhibiting oxidative stress and inflammation in the body. It has also been shown to have an inhibitory effect on the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may help to reduce the risk of chronic diseases such as cancer and cardiovascular disease. It has also been shown to have a neuroprotective effect, which may help to prevent or slow the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its effectiveness in specific applications.
Future Directions
There are several future directions for research on Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate. One direction is to further investigate its potential as an anti-cancer agent, particularly in the treatment of breast and prostate cancer. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to test its effectiveness in specific applications.
Conclusion:
This compound is a chemical compound with potential applications in various scientific research areas. Its unique properties and potential benefits have made it a subject of extensive study in recent years. Further research is needed to fully understand its mechanism of action and to design experiments to test its effectiveness in specific applications. With continued research, this compound may prove to be a valuable tool in the field of medicine and biochemistry.
Synthesis Methods
The synthesis method of Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate is a complex process that involves several steps. The first step involves the reaction of 2,4,6-tri-tert-butylphenol with formaldehyde and ammonium acetate to form 2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidine. The second step involves the reaction of 2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidine with 3-aminobenzoic acid methyl ester to form this compound.
Scientific Research Applications
Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate has potential applications in various scientific research areas. It has been studied for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C28H32N4O3 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
methyl 3-[[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino]benzoate |
InChI |
InChI=1S/C28H32N4O3/c1-27(2,3)20-15-18(16-21(23(20)33)28(4,5)6)22-24(32-13-9-12-29-26(32)31-22)30-19-11-8-10-17(14-19)25(34)35-7/h8-16,30,33H,1-7H3 |
InChI Key |
ZXFNXFUWDCWCIS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(N3C=CC=NC3=N2)NC4=CC=CC(=C4)C(=O)OC |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(N3C=CC=NC3=N2)NC4=CC=CC(=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)

![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)

![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)

![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)